molecular formula C9H7NO2Se B14438153 Methyl 2-selenocyanatobenzoate CAS No. 78377-05-6

Methyl 2-selenocyanatobenzoate

Cat. No.: B14438153
CAS No.: 78377-05-6
M. Wt: 240.13 g/mol
InChI Key: XMFSUMXLLZBTGO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-selenocyanatobenzoate can be synthesized through the reaction of methyl 2-aminobenzoate with triselenium dicyanide, which is prepared in situ from malononitrile and selenium dioxide . The reaction typically involves solubilizing methyl 2-amino-5-selenocyanatobenzoate in hydrochloric acid, cooling the solution, and then adding sodium nitrite while maintaining a low temperature .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis generally follows the laboratory procedures with potential scaling adjustments to accommodate larger production volumes.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-selenocyanatobenzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form selenoxides or other selenium-containing oxidation products.

    Reduction: Reduction reactions can convert the selenocyanate group to selenol or other reduced forms.

    Substitution: The selenocyanate group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield selenoxides, while reduction can produce selenols.

Mechanism of Action

The mechanism by which methyl 2-selenocyanatobenzoate exerts its effects involves several molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: Methyl 2-selenocyanatobenzoate stands out due to its unique combination of antimicrobial, anticancer, and antioxidant properties

Properties

CAS No.

78377-05-6

Molecular Formula

C9H7NO2Se

Molecular Weight

240.13 g/mol

IUPAC Name

methyl 2-selenocyanatobenzoate

InChI

InChI=1S/C9H7NO2Se/c1-12-9(11)7-4-2-3-5-8(7)13-6-10/h2-5H,1H3

InChI Key

XMFSUMXLLZBTGO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC=C1[Se]C#N

Origin of Product

United States

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